Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate
Overview
Description
Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate is a complex organic compound with the molecular formula C23H19N3O4. This compound is known for its significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its structure comprises a biphenyl moiety linked to a benzoate ester, which is further functionalized with a cyano group and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate, which can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Nitration: The biphenyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitrated biphenyl is reacted with an amine, such as methylamine, under controlled conditions to form the amino derivative.
Esterification: Finally, the amino derivative undergoes esterification with ethyl chloroformate in the presence of a base like triethylamine to yield Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: Ethyl-2-[[(2’-aminobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate.
Substitution: Ethyl-2-[[(2’-substituted biphenyl-4-YL)methyl]amino]-3-nitrobenzoate.
Oxidation: Oxidized derivatives at the benzylic position.
Scientific Research Applications
Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antihypertensive agents, particularly angiotensin II receptor antagonists.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the development of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate involves its interaction with specific molecular targets, such as angiotensin II receptors. The compound binds to these receptors, inhibiting their activity and thereby reducing blood pressure. The cyano and nitro groups play crucial roles in enhancing the binding affinity and specificity of the compound towards its target receptors.
Comparison with Similar Compounds
Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate can be compared with other similar compounds, such as:
Losartan: Another angiotensin II receptor antagonist with a similar biphenyl structure but different functional groups.
Valsartan: Similar in its biphenyl core but with variations in the side chains and functional groups.
Irbesartan: Shares the biphenyl structure but differs in the substitution pattern and functional groups.
These comparisons highlight the uniqueness of Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate in terms of its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-2-30-23(27)20-8-5-9-21(26(28)29)22(20)25-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,25H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPMKOFPDCKNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475918 | |
Record name | Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136285-67-1 | |
Record name | Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136285-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of impurities were identified in the synthesis of Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate, and how were they characterized?
A1: The research paper ["Determination of Impurities in Ethyl-2-[[2′-cyanobiphenyl-4-yl]-methyl] amino]-3-nitrobenzoate by LC-MS~n"] focuses on identifying and characterizing impurities present in this compound. The study employed LC-MSn, utilizing an electrospray ionization source and an ion trap mass analyzer to detect and elucidate the structure of these impurities. The researchers also discussed the potential formation mechanisms of these impurities. While the specific impurities and their characterization data are not provided in the abstract, the paper highlights the importance of impurity profiling in pharmaceutical synthesis. Understanding the nature and formation of impurities is crucial for optimizing synthetic routes and ensuring the quality and safety of the final drug product.
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